2-Propen-1-ol, potassium salt

CAS No.: 33374-41-3

Cat. No.: VC17004325

Molecular Formula: C3H5KO

Molecular Weight: 96.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33374-41-3 |

|---|---|

| Molecular Formula | C3H5KO |

| Molecular Weight | 96.17 g/mol |

| IUPAC Name | potassium;prop-2-en-1-olate |

| Standard InChI | InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1 |

| Standard InChI Key | BKPMJZIIPMGMPS-UHFFFAOYSA-N |

| Canonical SMILES | C=CC[O-].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

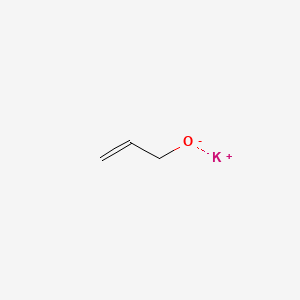

2-Propen-1-ol, potassium salt is an ionic compound with the formula C₃H₅OK, formed by deprotonating allyl alcohol (C₃H₆O) and replacing the hydrogen atom with a potassium ion . Its molecular structure (Figure 1) consists of:

-

A vinyl group (CH₂=CH–) contributing to electrophilic reactivity.

-

A hydroxyl group (–O⁻K⁺) enabling nucleophilic behavior.

-

Ionic bonding between the oxygen atom and potassium, enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 96.17 g/mol | |

| Solubility | Highly soluble in water, polar solvents | |

| Melting Point | Decomposes above 200°C | |

| Density | 1.45 g/cm³ (estimated) |

Synthesis Methods

Direct Synthesis from Allyl Alcohol and Potassium Metal

The direct reaction between allyl alcohol and potassium metal is a straightforward method:

This exothermic reaction requires controlled conditions to prevent ignition of hydrogen gas. Challenges include managing potassium’s reactivity, necessitating inert atmospheres or hydrocarbon solvents .

Electrochemical Synthesis via Amalgam Routes

A novel electrochemical approach (Figure 2) involves:

-

Electrolysis of NaOH/KOH to produce potassium amalgam (K-Hg).

-

Reaction of amalgam with allyl alcohol:

This method offers advantages such as:

-

Lower temperatures (20–140°C vs. >200°C for direct synthesis) .

-

Higher current efficiency (96–98%) and reduced energy consumption (10,000 kWh/ton) .

Table 2: Comparison of Synthesis Methods

| Parameter | Direct Synthesis | Electrochemical Method |

|---|---|---|

| Temperature | High (>200°C) | Moderate (20–140°C) |

| Byproducts | H₂ gas | H₂ gas, recoverable Hg |

| Scalability | Limited | Industrial-friendly |

| Safety | Hazardous | Controlled |

Physicochemical Properties

Reactivity in Organic Reactions

The compound acts as a strong base and nucleophile, participating in:

-

Alkylation reactions: Formation of ethers via SN2 mechanisms.

-

Polymerization: Initiating agent for vinyl monomers due to the C=C group.

-

Transesterification: Exchange of alkoxide groups in ester synthesis .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing potassium oxide and volatile organic byproducts . This limits high-temperature applications but suits controlled syntheses.

Industrial and Research Applications

Organic Synthesis

-

Pharmaceutical intermediates: Synthesis of allyl ethers and esters.

-

Surfactant production: Enhances emulsifier performance in detergents.

Advanced Material Science

-

Polymer initiators: Facilitates controlled radical polymerization.

-

Nanoparticle synthesis: Stabilizes metal nanoparticles via ionic interactions .

Table 3: Application-Specific Formulations

| Application | Role of C₃H₅OK | Outcome |

|---|---|---|

| Detergents | Co-surfactant | Improved foam stability |

| Epoxy resins | Crosslinking agent | Enhanced durability |

Comparative Analysis with Analogous Compounds

Table 4: Alkoxide Comparison

| Compound | Formula | Key Features |

|---|---|---|

| Sodium methoxide | CH₃ONa | Higher basicity, cheaper |

| Potassium tert-butoxide | (CH₃)₃COK | Bulkier, less nucleophilic |

| 2-Propen-1-ol, K salt | C₃H₅OK | Dual functionality (C=C and –O⁻K⁺) |

The unique vinyl group in 2-propen-1-ol, potassium salt enables concurrent ionic and radical reactivity, unlike simpler alkoxides .

Recent Advances and Future Directions

Electrochemical Scale-Up

Recent studies highlight the electrochemical amalgam method as a sustainable pathway for large-scale production, reducing energy use by 40% compared to traditional routes .

Biocatalytic Applications

Preliminary research explores enzymatic transesterification using C₃H₅OK as a co-catalyst, achieving 85% yield in biodiesel synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume